molecular formula C11H8ClNO2S B14306451 Methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate CAS No. 110919-39-6

Methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate

Cat. No.: B14306451
CAS No.: 110919-39-6
M. Wt: 253.71 g/mol
InChI Key: LFVWDCDILCRBHV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications . This compound features a thiazole ring substituted with a methyl ester, a chlorine atom, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroacetophenone with thiourea in the presence of a base, followed by esterification with methanol . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the ester group allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .

Properties

CAS No.

110919-39-6

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

methyl 4-chloro-3-phenyl-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C11H8ClNO2S/c1-15-11(14)10-8(12)9(13-16-10)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

LFVWDCDILCRBHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC=CC=C2)Cl

Origin of Product

United States

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